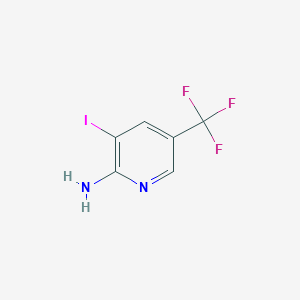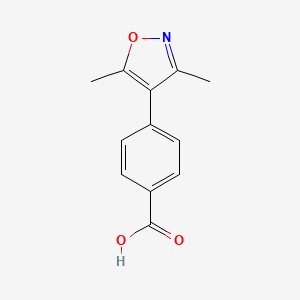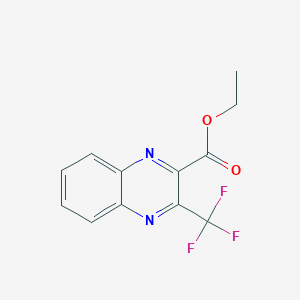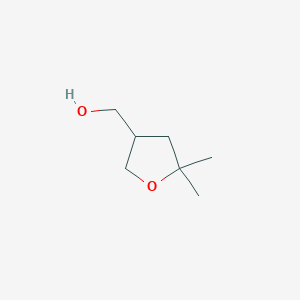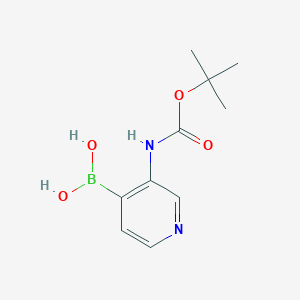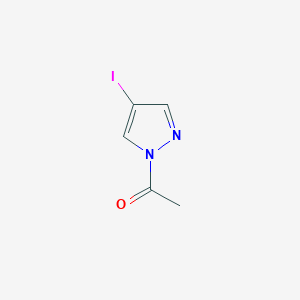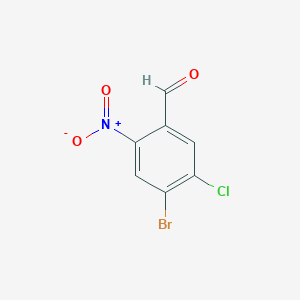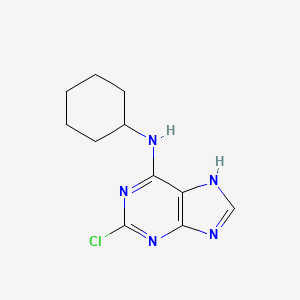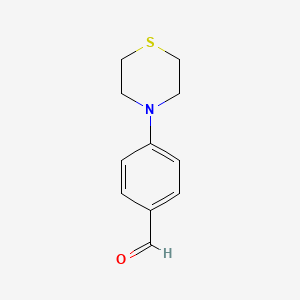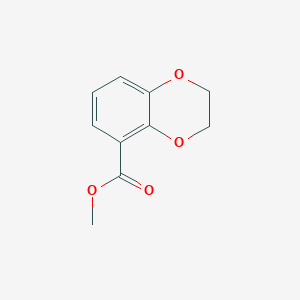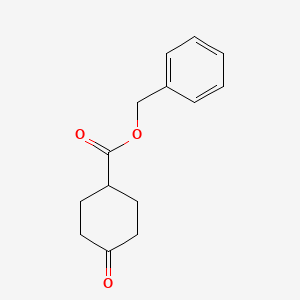
2-((Trimethylsilyl)ethynyl)nicotinaldehyde
Vue d'ensemble
Description
2-((Trimethylsilyl)ethynyl)nicotinaldehyde (TMSN) is a compound that has gained significant interest in scientific research and industry. It has a molecular formula of C11H13NOSi and a molecular weight of 203.31 g/mol .
Molecular Structure Analysis
The InChI string for 2-((Trimethylsilyl)ethynyl)nicotinaldehyde is InChI=1S/C11H13NOSi/c1-14(2,3)8-6-11-10(9-13)5-4-7-12-11/h4-5,7,9H,1-3H3 . The Canonical SMILES string is CSi(C)C#CC1=C(C=CC=N1)C=O .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde include a molecular weight of 203.31 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 3, an exact mass of 203.076640573 g/mol, a monoisotopic mass of 203.076640573 g/mol, a topological polar surface area of 30 Ų, a heavy atom count of 14, a formal charge of 0, and a complexity of 268 .
Applications De Recherche Scientifique
- Field : Chemical Vapor Deposition
- Application : Used for efficient chemical vapor deposition of polycarbosilane films .
- Method : The process involves laser-induced polymerization .
- Results : The result is the formation of polycarbosilane films .
- Field : Not specified
- Application : This compound is related to “2-((Trimethylsilyl)ethynyl)nicotinaldehyde” but specific applications are not mentioned .
- Method : Not specified .
- Results : Not specified .
Ethynyltrimethylsilane
2-[(Trimethylsilyl)ethynyl]toluene
1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene
- Field : Organic Chemistry
- Application : Trimethylsilyl group is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule. It is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .
- Method : Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
- Results : Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
- Field : Organic Synthesis
- Application : 2-[(Trimethylsilyl)ethynyl]aniline may be used in the synthesis of N-(2-trimethylsilylethynylphenyl)methanesulfonamide and 8-(2-((trimethylsilyl)ethynyl)phenylamino)-7H-naphtho[1,8-bc]acridin-7-one .
- Method : Not specified .
- Results : Not specified .
Trimethylsilyl Group
2-(Trimethylsilyl)ethynyl Aniline
2-(Trimethylsilyl)ethanol
Propriétés
IUPAC Name |
2-(2-trimethylsilylethynyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOSi/c1-14(2,3)8-6-11-10(9-13)5-4-7-12-11/h4-5,7,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCUAAAXCIQXLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572816 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Trimethylsilyl)ethynyl)nicotinaldehyde | |
CAS RN |
222167-42-2 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



